3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
3-[1-(2-Methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione (TZD) core linked to a piperidine moiety substituted with a 2-methylquinoline-8-carbonyl group. The TZD scaffold is well-documented for its pharmacological relevance, including roles in antidiabetic, antimicrobial, and anticancer agents due to its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-5-6-13-3-2-4-15(17(13)20-12)18(24)21-9-7-14(8-10-21)22-16(23)11-26-19(22)25/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVEOIELRFFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)N4C(=O)CSC4=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, undergoes a Friedel-Crafts acylation to introduce the carbonyl group at the 8-position.
Piperidine Ring Formation: The quinoline derivative is then reacted with piperidine under suitable conditions to form the piperidin-4-yl intermediate.
Thiazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with a thiazolidine-2,4-dione precursor under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : In vitro studies demonstrated that 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was linked to its interaction with specific molecular targets involved in cancer progression.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure suggests potential interactions with bacterial enzymes or cellular components, leading to bacterial inhibition.
Case Study : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Biological Mechanisms
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : It might affect signaling pathways that regulate cell survival and apoptosis.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The thiazolidine-2,4-dione structure can act as a reactive center, participating in redox reactions and influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : Thiazolidine-2,4-dione.
- Substituents: Piperidin-4-yl group at position 3, acylated with 2-methylquinoline-8-carbonyl.
- Molecular Formula : Estimated as C₁₉H₁₈N₃O₃S (MW ≈ 376.4 g/mol).
Analog 1 : 1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
- Core : Imidazolidine-2,4-dione (structurally similar to TZD but with an imidazolidine ring).
- Substituents : Piperidin-4-yl group acylated with 2,5-dichlorothiophene-3-carbonyl; methyl group at position 3.
- Molecular Formula : C₁₄H₁₅Cl₂N₃O₃S (MW = 376.3 g/mol).
- Key Differences: The imidazolidine core lacks the sulfur atom present in TZD, which may reduce metabolic stability.
Analog 2 : 3-[(3-{[4-(4-Morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
- Core : Thiazolidine-2,4-dione.
- Substituents : Indole-pyrrole-morpholine hybrid substituent at position 3.
- Pharmacological Role : Patent-associated with EGFR tyrosine kinase inhibition.
- Key Differences: The bulky morpholinylmethyl-pyrrole-indole substituent may improve target specificity but reduce solubility compared to the target compound’s quinoline-piperidine group.
Target Compound
- Likely synthesized via acylation of a piperidine intermediate (e.g., 1-benzyl-4-piperidone) with 2-methylquinoline-8-carbonyl chloride, followed by TZD ring formation, as inferred from similar protocols .
Analog 1
- Synthesized via coupling of 2,5-dichlorothiophene-3-carbonyl chloride with a piperidin-4-yl imidazolidine precursor.
Analog 2
- Prepared through multistep reactions involving indole functionalization and TZD ring closure, highlighting the complexity of hybrid heterocyclic systems.
Pharmacological Implications
- Target Compound: The quinoline moiety may confer DNA intercalation or kinase inhibition properties, while the TZD core could modulate PPARγ or antioxidant pathways .
- Analog 1 : The dichlorothiophene group may enhance halogen bonding but increase toxicity risks.
Biological Activity
3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that combines a quinoline moiety, a piperidine ring, and a thiazolidine-2,4-dione structure. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Quinoline Derivative : 2-methylquinoline undergoes Friedel-Crafts acylation to introduce the carbonyl group at the 8-position.
- Piperidine Ring Formation : The quinoline derivative is reacted with piperidine to form the piperidin-4-yl intermediate.
- Thiazolidine Formation : Cyclization with a thiazolidine-2,4-dione precursor under acidic or basic conditions yields the final compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Anticancer Activity
Research indicates that derivatives of quinoline structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown higher cytotoxic activity against colorectal cancer cell lines compared to established drugs like cabozantinib .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Cabozantinib |
|---|---|---|---|
| 4b | HCT116 (Colorectal) | < 5 | Superior |
| 4e | HCT116 (Colorectal) | < 10 | Superior |
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Interaction : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The piperidine ring may interact with various receptors or enzymes, modulating their activity.
- Oxidative Stress Pathways : The thiazolidine structure participates in redox reactions that influence cellular oxidative stress.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Antimicrobial Activity : A study demonstrated that quinoline derivatives exhibited significant antibacterial and antifungal activities against various pathogens. The structure-function relationship revealed that modifications in the quinoline core could enhance activity against specific microbial strains .
- In Vivo Studies : In vivo models have shown that compounds similar to this thiazolidine derivative can reduce tumor growth in xenograft models of cancer. The compounds were well-tolerated with minimal toxicity observed in normal cells compared to cancer cells .
Q & A
Q. What are the optimal synthetic routes for 3-[1-(2-methylquinoline-8-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves coupling 2-methylquinoline-8-carbonyl chloride with a piperidine intermediate, followed by thiazolidine-2,4-dione incorporation. Key steps include:
- Acylation : Use of anhydrous dichloromethane (DCM) and a base like NaOH to facilitate nucleophilic substitution at the piperidine nitrogen .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Final purification via recrystallization improves yield and purity .
- Yield Optimization : Reaction temperature (0–5°C for acylation) and stoichiometric ratios (1.2:1 acyl chloride to piperidine) are critical. Monitoring via TLC ensures reaction completion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR verify regioselectivity of the quinoline-piperidine-thiazolidine-dione linkage. Aromatic protons in quinoline (δ 7.5–8.5 ppm) and thiazolidine-dione carbonyls (δ 170–175 ppm) confirm structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]) with <2 ppm error. Low-intensity peaks in GC-MS may require derivatization for improved sensitivity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%). Retention time reproducibility ensures batch consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Emergency Measures : Immediate skin decontamination with water (15 min) for spills. Inhalation risks require evacuation and fresh air exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
Q. How can researchers validate the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.
- Light Sensitivity : Store in amber vials under inert gas (N). UV-Vis spectroscopy detects photodegradation products (λ~250–300 nm) .
- Lyophilization : For long-term storage, lyophilize and seal under vacuum to prevent hydrolysis of the thiazolidine-dione moiety .
Q. What are the key considerations in designing in vitro assays to assess the biological activity of this compound?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity. Validate solubility in assay buffers (e.g., PBS) via nephelometry .
- Cell Lines : Use target-specific models (e.g., cancer cell lines with overexpression of quinoline-binding proteins). Include positive controls (e.g., known kinase inhibitors) .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) observed during structural elucidation of this compound?
- Methodological Answer :
- Cross-Validation : Compare -NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, use alternative ionization methods (ESI vs. APCI) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm carbonyl assignments in the thiazolidine-dione ring .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry at the piperidine-thiazolidine junction .
Q. What strategies are effective in improving the aqueous solubility of this compound for pharmacological studies without altering its core structure?
- Methodological Answer :
- Salt Formation : React with HCl or sodium salts to generate water-soluble ionized forms. Monitor pH stability (2–8) .
- Co-Solvents : Use cyclodextrins or PEG-based surfactants to enhance solubility. Phase-solubility studies determine optimal ratios .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the quinoline methyl position, which cleave in vivo .
Q. How can computational modeling (e.g., molecular docking, QSAR) be utilized to predict the target interactions and SAR of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., PI3Kγ). Validate poses with MD simulations (GROMACS) .
- QSAR Models : Train models on analogs with known IC values. Descriptors include logP, polar surface area, and H-bond donors .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for structural modifications (e.g., substituting the quinoline methyl group) .
Q. What experimental approaches are recommended to investigate the metabolic pathways and degradation products of this compound in biological systems?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Analyze metabolites via LC-MS/MS (Q-TOF) .
- Isotope Tracing : Use -labeled compound to track urinary/fecal excretion. Autoradiography identifies tissue distribution .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. How should researchers address contradictory findings between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue penetration. Poor in vivo exposure may explain discrepancies .
- Metabolite Activity : Test major metabolites (e.g., hydroxylated derivatives) in vitro. Active metabolites may drive in vivo efficacy .
- Tumor Xenograft Models : Compare efficacy in immunocompetent vs. immunodeficient mice to evaluate host-microenvironment interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
